molecular formula C9H9BrO3 B3114451 3-(3-Bromo-4-hydroxyphenyl)propanoic acid CAS No. 20146-10-5

3-(3-Bromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B3114451
CAS No.: 20146-10-5
M. Wt: 245.07 g/mol
InChI Key: XNAOWXULVKRRJW-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, closely related to the requested compound, serves as an alternative to phenol for introducing phenolic functionalities in the synthesis of polybenzoxazine, a class of high-performance thermosetting resins. This approach, using renewable phloretic acid, enhances the reactivity of molecules bearing hydroxyl groups and enables the production of almost 100% bio-based benzoxazine molecules. The resulting materials exhibit suitable thermal and thermo-mechanical properties for diverse applications, offering a sustainable alternative in material science (Trejo-Machin et al., 2017).

Antioxidant Properties

Compounds structurally similar to 3-(3-Bromo-4-hydroxyphenyl)propanoic acid, specifically bromophenols isolated from marine algae, have been studied for their antioxidant properties. For instance, various bromophenols exhibited significant DPPH radical-scavenging activity, indicating potential antioxidant applications (Li et al., 2007).

Phytotoxic and Mutagenic Effects

Studies on cinnamic acid derivatives, which include structures similar to this compound, have evaluated their phytotoxic and mutagenic effects using the Triticum test. These compounds demonstrated activities against certain bacteria and showed various effects on the growth and development of wheat plantlets, along with changes in total polyphenol content and chromosomal aberrations, suggesting implications in agricultural and environmental sciences (Jităreanu et al., 2013).

Flame Retardancy in Textiles

3-(Hydroxyphenyl phosphinyl) propanoic acid, structurally similar to the requested compound, has been used as a flame retardant agent for cellulose fabrics. This application is significant in textile engineering, where it imparts flame retardancy to cellulose fibers, enhancing their safety and utility in various applications (Zhang et al., 2008).

Potential in Biomedical Applications

Copolyesters of hydroxyphenylalkanoic acids, including compounds structurally related to this compound, have been synthesized and characterized for potential biomedical applications. Their high thermal stability, mechanical reinforcement, and potential for biodegradability highlight their significance in the development of biomedical materials (Abraham et al., 2002).

Properties

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAOWXULVKRRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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